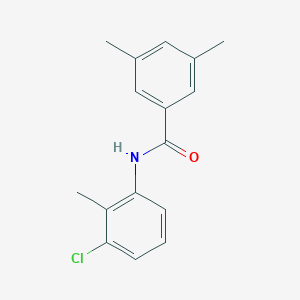

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide, also known as Sulcotrione, is a herbicide that is widely used in agriculture to control broadleaf weeds and grasses. It belongs to the family of triketone herbicides and is known for its selective action, low toxicity, and high efficiency.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide involves the inhibition of the enzyme phytoene desaturase (PDS) in plants. PDS is a key enzyme in the biosynthesis of carotenoids, which are essential pigments for photosynthesis. By inhibiting PDS, N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide disrupts the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates and the eventual death of the plant.

Biochemical and Physiological Effects:

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been shown to have low toxicity in mammals and other non-target organisms. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. However, studies have shown that N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide can affect the growth and development of some plant species, leading to stunted growth and reduced yield.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has several advantages for use in lab experiments. It is readily available, stable, and has a well-defined mechanism of action. It is also relatively easy to apply and has a high degree of selectivity. However, N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has limitations in terms of its effectiveness against certain weed species and its potential for resistance development.

Future Directions

There are several future directions for the research and development of N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide. One area of focus is the development of new formulations and application methods to improve its efficacy and reduce the potential for resistance development. Another area of research is the investigation of the ecological effects of N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide on non-target organisms and the environment. Additionally, there is a need for the development of alternative herbicides with different modes of action to reduce the reliance on N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide and other triketone herbicides.

Conclusion:

In conclusion, N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide, or N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide, is a herbicide that is widely used in agriculture for the control of broadleaf weeds and grasses. Its selective action, low toxicity, and high efficiency make it an attractive option for weed control. However, further research is needed to improve its efficacy, reduce resistance development, and investigate its ecological effects.

Synthesis Methods

The synthesis of N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide involves the reaction between 3-chloro-2-methylbenzoyl chloride and 3,5-dimethyl-aniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions and yields N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide as a white crystalline solid.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been extensively studied for its herbicidal properties. It is known to inhibit the biosynthesis of carotenoids in plants, which leads to the disruption of photosynthesis and eventually the death of the plant. As a result, N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide has been used to control weeds in various crops such as corn, soybeans, and wheat.

properties

Product Name |

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide |

|---|---|

Molecular Formula |

C16H16ClNO |

Molecular Weight |

273.75 g/mol |

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3,5-dimethylbenzamide |

InChI |

InChI=1S/C16H16ClNO/c1-10-7-11(2)9-13(8-10)16(19)18-15-6-4-5-14(17)12(15)3/h4-9H,1-3H3,(H,18,19) |

InChI Key |

WNSOYNLTDVJFAT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)

![6-(4-Fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287472.png)

![3-Ethyl-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287473.png)

![3-Ethyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287475.png)

![Phenyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl ether](/img/structure/B287478.png)

![Phenyl{6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methylether](/img/structure/B287479.png)

![methyl5-methyl-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287480.png)

![6-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287481.png)

![6-(2-Chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287482.png)

![ethyl 5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287484.png)

![5-Amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287485.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B287487.png)

![Methyl3-{[(2,6-dichloro-5-fluoro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B287491.png)